4-Benzyl-2-(chloromethyl)-1,4-oxazepane
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Overview
Description
4-Benzyl-2-(chloromethyl)-1,4-oxazepane is a heterocyclic compound that features a seven-membered ring containing oxygen and nitrogen atoms
Preparation Methods
The synthesis of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane typically involves multi-step processes. One common method includes the reaction of benzylamine with epichlorohydrin to form an intermediate, which is then cyclized to produce the desired oxazepane ring. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Benzyl-2-(chloromethyl)-1,4-oxazepane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cycloaddition Reactions: The oxazepane ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyl-2-(chloromethyl)-1,4-oxazepane has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
4-Benzyl-2-(chloromethyl)-1,4-oxazepane can be compared to other similar compounds, such as:
4-Benzyl-2-(chloromethyl)morpholine: This compound has a similar structure but with a six-membered ring. It is also studied for its potential biological activity and synthetic applications.
4-Benzyl-2-(chloromethyl)thiomorpholine: This compound contains a sulfur atom in place of the oxygen atom in the oxazepane ring, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its seven-membered ring structure, which can provide different steric and electronic properties compared to its six-membered ring analogs.
Properties
IUPAC Name |
4-benzyl-2-(chloromethyl)-1,4-oxazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-9-13-11-15(7-4-8-16-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNCXGQXIYXQLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(OC1)CCl)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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